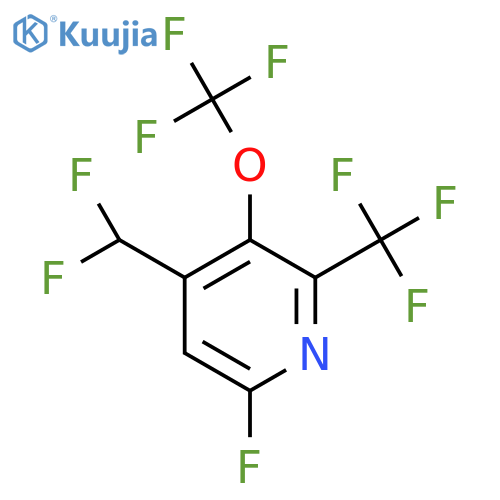

Cas no 1804765-02-3 (4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1804765-02-3 structure

商品名:4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

CAS番号:1804765-02-3

MF:C8H2F9NO

メガワット:299.093213558197

CID:4829023

4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H2F9NO/c9-3-1-2(6(10)11)4(19-8(15,16)17)5(18-3)7(12,13)14/h1,6H

- InChIKey: ZUJJMRZHAGBZQE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(N=C(C(F)(F)F)C=1OC(F)(F)F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 22.1

4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099327-1g |

4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |

1804765-02-3 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1804765-02-3 (4-(Difluoromethyl)-6-fluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量